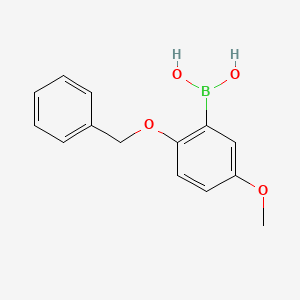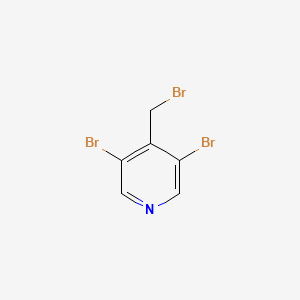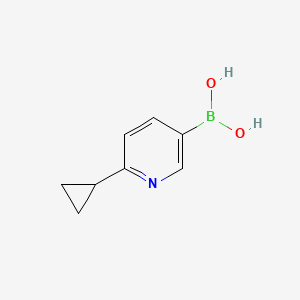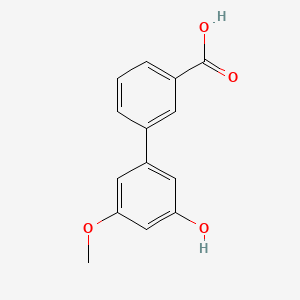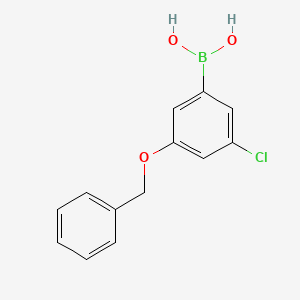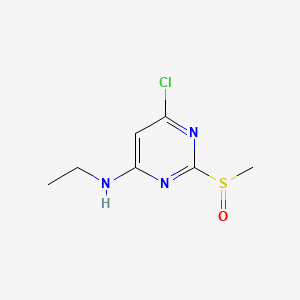
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a chemical compound also known as Sulconazole. It is classified as an antifungal agent and is used in the treatment of fungal infections. Sulconazole is a derivative of imidazole and has a broad spectrum of activity against various fungal species.
Mécanisme D'action
Sulconazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately, the death of the fungal cell. Sulconazole also has activity against the enzymes involved in the synthesis of fungal cell wall components such as chitin and β-glucan.
Effets Biochimiques Et Physiologiques
Sulconazole has been shown to have low toxicity and high selectivity for fungal cells. It has minimal effects on mammalian cells and does not interfere with the normal function of human cells. Sulconazole has also been found to have good penetration into the skin and nails, which makes it an effective treatment for fungal infections in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Sulconazole is its broad spectrum of activity against various fungal species. It is also effective against biofilms, which are a major cause of antifungal resistance. However, Sulconazole has some limitations in laboratory experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Sulconazole also has low bioavailability, which means that it may not be effective in vivo.
Orientations Futures
There are several future directions for research on Sulconazole. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of research is the evaluation of Sulconazole for its activity against other types of microorganisms such as bacteria and viruses. In addition, Sulconazole has potential applications in the treatment of other conditions such as cancer and inflammation. Further studies are needed to explore these potential uses of Sulconazole.
Méthodes De Synthèse
The synthesis of Sulconazole involves the reaction of 6-chloro-2-(methylsulfinyl)pyrimidin-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or isopropyl alcohol.
Applications De Recherche Scientifique
Sulconazole has been extensively studied for its antifungal activity against various fungal species. It has been found to be effective against dermatophytes, yeasts, and molds. Sulconazole has also been evaluated for its activity against biofilms, which are communities of microorganisms that are resistant to conventional antifungal agents. In addition, Sulconazole has been investigated for its potential use in the treatment of other conditions such as leishmaniasis, a parasitic disease caused by protozoa.
Propriétés
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfinylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-3-9-6-4-5(8)10-7(11-6)13(2)12/h4H,3H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBXGBDISXMKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)S(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693788 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine | |
CAS RN |
1289385-39-2 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)
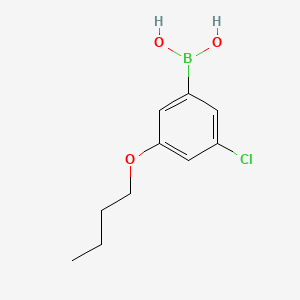
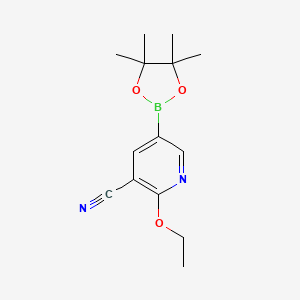
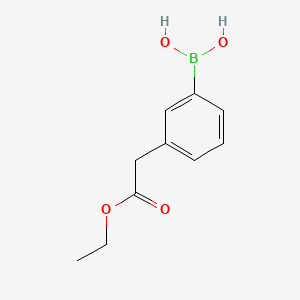
![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)
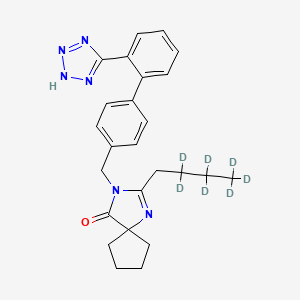
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)
